molecular formula C18H16N2O3 B610556 Roquinimex CAS No. 84088-42-6

Roquinimex

Cat. No. B610556
CAS RN: 84088-42-6
M. Wt: 308.33
InChI Key: SGOOQMRIPALTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roquinimex is a derivative of quinoline that presents immunostimulant properties . Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity . Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha .


Molecular Structure Analysis

Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .


Chemical Reactions Analysis

Roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha . It is also known to increase the activity of NK cells and macrophage cytotoxicity .


Physical And Chemical Properties Analysis

Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .

Scientific Research Applications

  • Treatment of Autoimmune Disorders : Roquinimex and related 3-quinolinecarboxamide derivatives showed promising results in treating autoimmune disorders. Laquinimod, a compound derived from roquinimex, demonstrated improved potency and a superior toxicological profile, advancing to clinical studies for autoimmune diseases (Jönsson et al., 2004).

  • Chronic Graft-versus-Host Disease (GVHD) : Roquinimex effectively inhibited the development of chronic GVHD in mice, a model for human systemic lupus erythematosus (SLE). It suppressed proteinuria, ameliorated nephritis symptoms, and balanced Th1/Th2 cytokine production (Xiao et al., 2007).

  • Inflammatory Bowel Disease : Roquinimex significantly inhibited murine colitis, suggesting its potential as a novel treatment for inflammatory bowel disease. It reduced clinical signs of colitis and myeloperoxidase activity in the colon (Liu et al., 2003).

  • Enhancement of Lymphokine-Activated Killer Cell Activity : Roquinimex stimulated cellular immune responses, enhancing natural killer (NK) cell activity and numbers, thus being a potential tool for immunotherapy (Vaz et al., 1995).

  • Graft-versus-Host Reaction Post Bone Marrow Transplantation : Roquinimex induced autologous graft-versus-host (GVH) reactions in patients receiving posttransplantation immunotherapy for leukemia, suggesting its role in enhancing immune responses against tumors (Gaspari et al., 1995).

  • Antineoplastic Activity : Roquinimex exhibited potential antineoplastic activity by inhibiting endothelial cell proliferation, migration, and angiogenesis. It also altered cytokine profiles and enhanced the activity of T cells, NK cells, and macrophages (Definitions, 2020).

  • Treatment in Relapsing and Secondary Progressive Multiple Sclerosis (MS) : Roquinimex showed clinical and MRI-measured benefits in the management of MS, highlighting its potential utility in neurological autoimmune conditions (Wolinsky et al., 2000).

  • Myelodysplastic Syndromes (MDS) : In a clinical trial, Roquinimex showed occasional benefit to patients with MDS, although with significant side effects like arthralgia and fever (Rosenfeld et al., 1997).

  • Cancer Immunotherapy : Roquinimex enhanced NK cell numbers and activity in cancer patients, indicating its efficacy as an immunomodulator with manageable toxicity (Bergh et al., 1997).

  • Pharmacokinetics and Bioavailability : Studies have explored the absorption, disposition, metabolism, and bioavailability of Roquinimex in humans, contributing to a better understanding of its pharmacological effects (Lindberg et al., 2004; Stråndgarden et al., 1999).

Safety And Hazards

Roquinimex is considered toxic and can cause irritation to the skin and eyes . It is also considered very toxic if swallowed and may cause serious damage to eyes . There is a risk of serious damage to health by prolonged exposure, and it may impair fertility or harm an unborn child .

Future Directions

Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, Roquinimex has shown promise in managing psoriasis when used in combination with Clobetasol .

properties

IUPAC Name

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOQMRIPALTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045680
Record name Roquinimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roquinimex

CAS RN

84088-42-6
Record name Linomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84088-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roquinimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roquinimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11366
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Roquinimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROQUINIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
596
Citations
JCS Bergh, TH Tötterman, BC Termander… - Cancer …, 1997 - Taylor & Francis
… The plasma pharmacokinetics of roquinimex was studied at the 0.2 mg/kg dose level. The … after administration of roquinimex compared with pretreatment values. Roquinimex seems to …
Number of citations: 42 www.tandfonline.com
CS Rosenfeld, ZR Zeigler, RK Shadduck… - American journal of …, 1997 - journals.lww.com
… Administration of roquinimex was associated with increased numbers of phenotypic NK … and IL-1 were also increased by roquinimex. Toxicities of roquinimex in this study were mild and …
Number of citations: 14 journals.lww.com
K Strandgården, P Höglund, L Grönquist… - … & drug disposition, 2000 - Wiley Online Library
… The pharmacokinetics of roquinimex has previously been studied in patients with autoim… elimination of roquinimex in healthy volunteers. 14C-Labelled roquinimex was administered …
Number of citations: 17 onlinelibrary.wiley.com
ZY Xiao, WX Zhou, YX Zhang, JP Cheng, JF He… - Life sciences, 2007 - Elsevier
Roquinimex is an immunomodulator that can effectively inhibit the development of several autoimmune diseases in animal models, but the mechanism is still unknown. In this study, we …
Number of citations: 12 www.sciencedirect.com
K Strandgården, P Höglund, Ö Nordle… - … & drug disposition, 1999 - Wiley Online Library
… the amount of roquinimex. The plasma concentrations of roquinimex ranged from below the … to be 0.020 mM roquinimex and the LOQ to be 0.066 mM roquinimex. The precision of the …
Number of citations: 11 onlinelibrary.wiley.com
WZ Tian, V Navikas, D Matusevicius… - Acta neurologica …, 1998 - Wiley Online Library
Objectives ‐ Multiple sclerosis (MS) is characterized by high levels of circulating mononuclear cells (MNC) that respond to myelin proteins like myelin basic protein (MBP) in vitro by …
Number of citations: 17 onlinelibrary.wiley.com
B Simonsson, T Tötterman, P Hokland… - Bone marrow …, 2000 - nature.com
… were randomized to receive Roquinimex 0.2 mg/kg body … 109 Roquinimex patients and 108 placebo patients were in their first CR. Median age at inclusion was 41 years for Roquinimex …
Number of citations: 11 www.nature.com
AA Gaspari, SF Cheng, JF DiPersio… - Journal of the American …, 1995 - Elsevier
Background: Roquinimex is being used for posttransplantation immunotherapy of autologous bone marrow transplantation for acute and chronic myelogenous leukemia. This …
Number of citations: 14 www.sciencedirect.com
JM Rowe, AP Rapoport, DH Ryan, BI Nilsson… - Bone marrow …, 1999 - nature.com
… Roquinimex is known to enhance T cell, NK cell and macrophage activity. A phase II study was initiated in March 1992 to evaluate the role of roquinimex … received oral roquinimex twice …
Number of citations: 12 www.nature.com
J Peltoniemi, EK Broberg, A Halenius… - Clinical & …, 2004 - academic.oup.com
… in spleen cells taken during roquinimex treatment. The results … Earlier we have also detected that roquinimex treatment of … how immunomodulating treatment with roquinimex affects the …
Number of citations: 12 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.